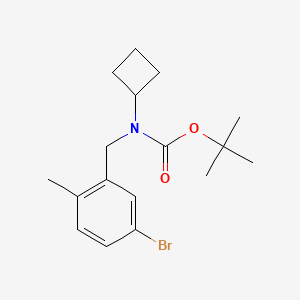
1-Azido-2-(propane-1-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-2-(propane-1-sulfonyl)benzene is an organic compound characterized by the presence of an azido group and a sulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2-(propane-1-sulfonyl)benzene typically involves the following steps:
Nitration of Benzene: Benzene is first nitrated to form nitrobenzene.
Reduction: The nitro group is then reduced to an amino group, resulting in aniline.
Sulfonylation: Aniline undergoes sulfonylation with propane-1-sulfonyl chloride to form 2-(propane-1-sulfonyl)aniline.
Azidation: Finally, the amino group is converted to an azido group using sodium azide under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azido-2-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group is highly reactive in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, solvents like DMF or DMSO, and moderate temperatures.
Cycloaddition: Copper(I) catalysts, alkynes, and mild heating.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Triazoles: From cycloaddition reactions.
Amines: From reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-Azido-2-(propane-1-sulfonyl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to form strong covalent bonds.
Wirkmechanismus
The azido group in 1-Azido-2-(propane-1-sulfonyl)benzene is highly reactive and can undergo various transformations. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The sulfonyl group can also participate in electrophilic aromatic substitution reactions, enhancing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
- 1-Azido-2-(methylsulfonyl)benzene
- 1-Azido-2-(ethylsulfonyl)benzene
- 1-Azido-2-(butane-1-sulfonyl)benzene
Comparison: 1-Azido-2-(propane-1-sulfonyl)benzene is unique due to the specific length and structure of its sulfonyl chain, which can influence its reactivity and solubility. Compared to its analogs with shorter or longer sulfonyl chains, it may exhibit different physical properties and reactivity profiles, making it suitable for specific applications in synthesis and materials science.
Eigenschaften
Molekularformel |
C9H11N3O2S |
|---|---|
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
1-azido-2-propylsulfonylbenzene |
InChI |
InChI=1S/C9H11N3O2S/c1-2-7-15(13,14)9-6-4-3-5-8(9)11-12-10/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
SQOSHIABWOLYJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)C1=CC=CC=C1N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)


